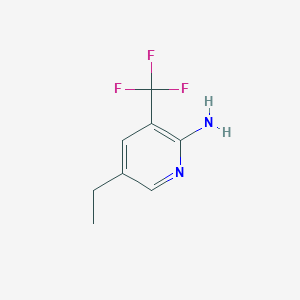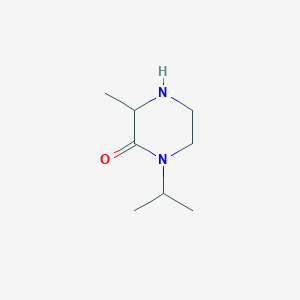
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine: is an organic compound that features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with fluorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-iodobenzyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-iodobenzyl bromide and cyclopropanamine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where cyclopropanamine reacts with 3-fluoro-2-iodobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, boronic acids
Major Products Formed
Oxidation: Formation of oxidized benzyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of new carbon-carbon bonded products
Applications De Recherche Scientifique
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Fluoro-2-iodobenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can influence its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Fluoro-2-iodobenzyl)cyclopropanamine
- N-(3-Fluoro-4-methoxybenzyl)cyclopropanamine
- N-(2-Iodobenzyl)cyclopropanamine
Uniqueness
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine is unique due to the specific positioning of the fluorine and iodine atoms on the benzyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H11FIN |
|---|---|
Poids moléculaire |
291.10 g/mol |
Nom IUPAC |
N-[(3-fluoro-2-iodophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11FIN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 |
Clé InChI |
WRTAGZNOZFHGMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=C(C(=CC=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)

![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)

![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)


![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)

